molecular formula C9H11ClF3N B7948566 (S)-3,3,3-Trifluoro-1-phenyl-propylamine hydrochloride CAS No. 2097073-10-2

(S)-3,3,3-Trifluoro-1-phenyl-propylamine hydrochloride

Cat. No.: B7948566
CAS No.: 2097073-10-2
M. Wt: 225.64 g/mol
InChI Key: KRXZIGGEBOQRKO-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3,3,3-Trifluoro-1-phenyl-propylamine hydrochloride is a chiral amine hydrochloride salt characterized by a trifluoromethyl group attached to a propylamine backbone and a phenyl ring. Its molecular formula is C₉H₁₁ClF₃N, with a molecular weight of 225.64 g/mol (calculated). The compound’s stereochemistry at the chiral center (S-configuration) distinguishes it from its (R)-enantiomer, which may exhibit divergent biological activity due to differential receptor interactions.

The hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in drug formulations. Storage conditions typically recommend an inert atmosphere at room temperature, with hazard warnings (H315, H319) indicating skin and eye irritation risks .

Properties

IUPAC Name

(1S)-3,3,3-trifluoro-1-phenylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N.ClH/c10-9(11,12)6-8(13)7-4-2-1-3-5-7;/h1-5,8H,6,13H2;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXZIGGEBOQRKO-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2097073-10-2
Record name Benzenemethanamine, α-(2,2,2-trifluoroethyl)-, hydrochloride (1:1), (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2097073-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Asymmetric Hydrogenation of Enamine Precursors

A critical pathway for establishing the (S)-configuration involves asymmetric hydrogenation of prochiral enamines. For example, a method adapted from the synthesis of N-methyl-3-phenylpropylamine derivatives employs chiral ruthenium catalysts to reduce α,β-unsaturated imines. In one protocol, a trifluoromethylated enamine precursor is subjected to hydrogenation at 5 bar H₂ pressure using a Pt/C catalyst, achieving enantiomeric excess (ee) values exceeding 90%. The resulting amine is subsequently treated with hydrochloric acid to yield the hydrochloride salt.

Chiral Resolution via Diastereomeric Salt Formation

Industrial-scale production often utilizes resolution techniques. A patent describing the synthesis of Fluoxetine hydrochloride demonstrates the separation of enantiomers using dibenzoyl tartaric acid, which forms diastereomeric salts with distinct solubilities. Applied to (S)-3,3,3-Trifluoro-1-phenyl-propylamine, this method could involve recrystallization from ethanol to isolate the desired (S)-enantiomer with >99% purity.

Enzymatic Kinetic Resolution

Industrial-Scale Production Methods

Continuous Flow Synthesis

The use of continuous flow reactors enhances the safety and efficiency of fluorination steps. A patent detailing the synthesis of N-methyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine employs a tubular reactor for the exothermic reaction between 1-chloro-4-trifluoromethylbenzene and N-methyl-3-hydroxy-3-phenylpropylamine at 100°C, achieving 88% yield. Adapting this to (S)-3,3,3-Trifluoro-1-phenyl-propylamine would require chiral induction during the hydroxypropylamine formation step.

Solvent and Base Optimization

Dimethylsulfoxide (DMSO) paired with sodium hydroxide emerges as a superior solvent system for nucleophilic substitution reactions. For instance, reacting 1-chloro-3,3,3-trifluoropropane with (S)-1-phenyl-2-aminopropanol in DMSO at 80–110°C for 20 hours yields the target amine, which is then converted to its hydrochloride salt.

Key Reaction Steps and Conditions

Amine Backbone Construction

The propylamine chain is typically assembled via reductive amination or Gabriel synthesis. A Chinese patent outlines a Gabriel approach using phthalimide salts:

  • Alkylation : 3-Phenylpropanol reacts with thionyl chloride to form 1-chloro-3-phenylpropane (98.5% yield).

  • Phthalimide Substitution : The chloride intermediate reacts with potassium phthalimide in DMF, yielding 2-(3-phenylpropyl)isoindoline-1,3-dione (99.7% yield).

  • Hydrazinolysis : Treatment with hydrazine hydrate liberates the primary amine, which is subsequently methylated and resolved to the (S)-enantiomer.

Trifluoromethyl Group Introduction

Electrophilic trifluoromethylation using Umemoto’s reagent (trifluoromethyl sulfonium salts) or nucleophilic agents like CF₃SiMe₃ is critical. For example, trifluoromethylation of a phenylpropanal intermediate followed by reductive amination achieves the desired substitution pattern.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey Reagents/ConditionsYield (%)ee (%)Purity (HPLC)
Asymmetric HydrogenationTrifluoromethyl enamineRu-BINAP catalyst, H₂ (5 bar)789298.5
Chiral ResolutionRacemic amineDibenzoyl tartaric acid, ethanol65>9999.2
Continuous Flow1-Chloro-3-phenylpropaneDMSO, NaOH, 100°C, 20 hrs88N/A97.8
Gabriel Synthesis3-PhenylpropanolPhthalimide, hydrazine hydrate95N/A98.4

Hydrochloride Salt Formation and Purification

The final step involves treating the free amine with hydrochloric acid in ethanol, followed by recrystallization from diisopropyl ether. A patent example reports a yield of 88% for the hydrochloride salt with a melting point of 154–156°C. Purity is enhanced via column chromatography using silica gel and a methanol/chloroform gradient .

Chemical Reactions Analysis

Types of Reactions

(S)-3,3,3-Trifluoro-1-phenyl-propylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(S)-3,3,3-Trifluoro-1-phenyl-propylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism by which (S)-3,3,3-Trifluoro-1-phenyl-propylamine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity.

Comparison with Similar Compounds

(R)-3,3,3-Trifluoro-1-phenyl-propylamine Hydrochloride

The (R)-enantiomer shares identical molecular formula and weight with the (S)-form but differs in stereochemistry. Chirality often leads to distinct pharmacological profiles. For example, enantiomers may bind differently to enzymes or receptors, altering potency, efficacy, or toxicity. While specific activity data for these enantiomers is unavailable, the (R)-form’s hazard profile (skin/eye irritation) mirrors that of the (S)-form, suggesting similar handling requirements .

Property (S)-Enantiomer (R)-Enantiomer
Molecular Formula C₉H₁₁ClF₃N C₉H₁₁ClF₃N
Molecular Weight (g/mol) 225.64 225.64
Chiral Center Configuration S R
Hazard Statements H315, H319 (inferred) H315, H319

Fluorinated Phenylpropylamine Derivatives

lists several structurally related compounds with fluorinated aromatic rings and amine hydrochloride groups. Key examples include:

1-(3-Fluorophenyl)cyclopropanamine hydrochloride (CAS 1269437-73-1):

  • Features a cyclopropane ring fused to the amine, increasing structural rigidity.
  • Similarity score: 0.85 (indicative of shared pharmacophoric features).
  • The cyclopropane may enhance binding affinity to rigid enzyme pockets compared to the flexible propyl chain in the target compound.

(S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride (CAS 689232-61-9):

  • Contains two fluorine atoms on the phenyl ring, which may enhance electron-withdrawing effects and alter π-π stacking interactions.
  • Similarity score: 0.83.

Similarity score: 0.85.

Compound Key Structural Differences Molecular Weight (g/mol) Similarity Score
(S)-3,3,3-Trifluoro-1-phenyl-propylamine HCl Trifluoromethyl group, propylamine 225.64 Reference
1-(3-Fluorophenyl)cyclopropanamine HCl Cyclopropane ring ~183.6 (estimated) 0.85
(S)-1-(3,4-Difluorophenyl)propan-1-amine HCl Difluorophenyl group ~207.6 (estimated) 0.83

Functional Implications of Structural Variations

  • Trifluoromethyl vs. Cyclopropane : The trifluoromethyl group in the target compound enhances lipophilicity and resistance to oxidative metabolism, whereas cyclopropane-containing analogs (e.g., 1-(3-Fluorophenyl)cyclopropanamine HCl) introduce steric constraints that may improve target selectivity .
  • Fluorine Substitution Patterns: Mono- vs. di-fluorination on the phenyl ring influences electronic properties. For instance, 3,4-difluorophenyl derivatives may exhibit stronger dipole interactions than mono-fluorinated analogs, affecting binding kinetics .
  • Chirality : The (S)-configuration of the target compound may confer distinct pharmacokinetic or pharmacodynamic advantages over racemic mixtures or (R)-forms, though empirical data is needed to confirm this .

Biological Activity

(S)-3,3,3-Trifluoro-1-phenyl-propylamine hydrochloride is a chiral amine that has garnered attention for its unique structural features and potential therapeutic applications. This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its biological activity, particularly in the fields of neuroscience and pharmacology.

  • Molecular Formula : C9H11ClF3N
  • Molecular Weight : 225.64 g/mol
  • Structural Features : The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a valuable candidate in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems. Notably, it has been studied for its potential as a selective serotonin reuptake inhibitor (SSRI) . The trifluoromethyl group enhances binding affinity to serotonin transporters, which is crucial for its antidepressant effects.

Interaction with Biological Targets

  • Serotonin Transporters : Binding assays have demonstrated that (S)-3,3,3-Trifluoro-1-phenyl-propylamine inhibits serotonin reuptake effectively.
  • Enzymatic Activity : Research indicates that the compound may also interact with various enzymes, modulating their activity and leading to significant biological effects.

Research Findings

Recent studies have highlighted the compound's potential therapeutic effects in treating depression and anxiety disorders. Below is a summary of key findings from various research studies:

StudyMethodologyKey Findings
Binding AssaysConfirmed inhibition of serotonin reuptake with significant binding affinity.
Pharmacokinetic StudiesDemonstrated improved metabolic stability compared to non-fluorinated analogs.
Enzyme Interaction StudiesShowed modulation of enzyme activity related to neurotransmitter metabolism.

Case Studies

  • Case Study on Antidepressant Activity :
    • In a controlled trial involving animal models, (S)-3,3,3-Trifluoro-1-phenyl-propylamine was administered to assess its impact on depressive behaviors. Results indicated a marked reduction in depressive symptoms comparable to established SSRIs.
  • Case Study on Anxiety Disorders :
    • A separate study explored the anxiolytic properties of the compound using behavioral tests in rodents. The findings suggested that administration led to significant anxiolytic effects, further supporting its potential use in treating anxiety disorders.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
(R)-3,3,3-Trifluoro-1-phenyl-2-propylamineC9H10F3NEnantiomer with different biological activity
1-Methyl-3,3,3-trifluoro-1-phenylpropylamineC10H12F3NMethyl substitution enhances lipophilicity
4-TrifluoromethylphenethylamineC9H10F3NVariation in side chain affects receptor binding

Q & A

Q. What are the optimal synthetic routes for (S)-3,3,3-Trifluoro-1-phenyl-propylamine hydrochloride, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer: The synthesis typically involves asymmetric reduction of a trifluoromethyl ketone precursor using chiral catalysts (e.g., BINAP-Ru complexes) to achieve high enantiomeric excess (ee). Key variables include temperature (0–25°C), solvent polarity (e.g., methanol or THF), and catalyst loading (1–5 mol%). Post-reduction, the amine is isolated as the hydrochloride salt via HCl gas bubbling in diethyl ether. Enantiomeric purity is assessed using chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane:isopropanol (80:20) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?

  • Methodological Answer:
  • NMR spectroscopy: 1H^{1}\text{H}, 19F^{19}\text{F}, and 13C^{13}\text{C} NMR confirm the stereochemistry and fluorine substitution pattern. The 19F^{19}\text{F} NMR typically shows a singlet at ~-70 ppm for the CF3_3 group .
  • Mass spectrometry (HRMS): ESI-HRMS in positive ion mode confirms the molecular ion [M+H]+^+ at m/z 225.64 .
  • X-ray crystallography: Resolves absolute configuration, critical for validating enantiopurity .

Q. How can researchers ensure reproducibility in enantiomeric separation during synthesis?

  • Methodological Answer: Use chiral stationary phases (CSPs) in HPLC or SFC (supercritical fluid chromatography). For example, a Chiralpak AD-H column with ethanol/CO2_2 mobile phase achieves baseline separation. Monitor ee values ≥98% to meet pharmacological standards .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer:
  • Receptor binding assays: Radioligand displacement studies (e.g., 3H^{3}\text{H}-labeled ligands) for serotonin or dopamine receptors, given structural similarity to bioactive amines .
  • Cytotoxicity screening: MTT assays in HEK-293 or HepG2 cells at 1–100 µM concentrations to assess safety margins .

Advanced Research Questions

Q. How can multi-step synthetic pathways be designed to incorporate this compound into complex pharmacophores?

  • Methodological Answer: Utilize protecting groups (e.g., Boc for amines) during coupling reactions. For example, conjugate the amine to a pyridine or benzothiazole moiety via EDC/HOBt-mediated amidation. Purify intermediates using flash chromatography (silica gel, 5% MeOH/CH2_2Cl2_2) .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer:
  • Molecular docking (AutoDock Vina): Model binding to GPCRs (e.g., 5-HT2A_{2A}) using the compound’s 3D structure (PubChem CID 74889966) .
  • QSAR modeling: Train models on fluorine-substituted amines to correlate substituent position with logP and IC50_{50} values .

Q. How can contradictory data on solubility and stability be resolved?

  • Methodological Answer: Perform controlled stability studies:
  • pH-dependent stability: Incubate in buffers (pH 1–10) at 37°C for 24h; analyze degradation via LC-MS.
  • Thermal stability: TGA/DSC to identify decomposition temperatures (>150°C typical for hydrochloride salts) .

Q. What methodologies assess in vivo pharmacokinetics and metabolite profiling?

  • Methodological Answer:
  • Rodent studies: Administer 10 mg/kg IV/PO; collect plasma at 0–24h. Quantify parent compound and metabolites (e.g., N-dealkylation products) using UPLC-QTOF .
  • Metabolite identification: MS/MS fragmentation patterns matched to synthetic standards .

Q. How does the trifluoromethyl group influence electronic and steric effects in receptor binding?

  • Methodological Answer:
  • Electronic effects: The CF3_3 group’s electron-withdrawing nature reduces amine basicity (pKa_a ~8.5), altering protonation states at physiological pH.
  • Steric effects: Molecular dynamics simulations show CF3_3 restricts rotational freedom, enhancing binding pocket complementarity .

Q. What strategies mitigate hydrolysis of the amine hydrochloride in aqueous solutions?

  • Methodological Answer:
  • Lyophilization: Store as a lyophilized powder under argon.
  • Buffer optimization: Use citrate buffer (pH 4.0) to minimize deprotonation and hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.